Plipastatin

Antifungal Activity Plant Pathology Biocontrol

Plipastatin A1 is a cyclic lipopeptide (fengycin family) with dual antifungal and multi-phospholipase inhibitory action. Unlike broad-spectrum surfactin (hemolytic), plipastatin delivers targeted Fusarium control (MIC 16 µg/mL against F. oxysporum) with minimal hemolysis. Key differentiators: (1) Distinct mechanism—induces hyphal vacuolation, not direct lysis like iturin; (2) Multi-target enzyme inhibition (PLA2 IC50 2.9 µM, PLC 1.3 µM, PLD 1.4 µM) for immunology research; (3) Unique HPLC window (8–22 min) for analytical reference; (4) Low mammalian toxicity (LD50 250–500 mg/kg). Alone sufficient for Fusarium; combine with surfactin for Botrytis cinerea. The definitive choice for biocontrol and phospholipase research programs.

Molecular Formula C72H110N12O20
Molecular Weight 1463.7 g/mol
CAS No. 103651-09-8
Cat. No. B1233955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePlipastatin
CAS103651-09-8
Synonymsplipastatin
plipastatin A1
plipastatin A2
plipastatin B1
plipastatin B2
plipastatins
Molecular FormulaC72H110N12O20
Molecular Weight1463.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(CC(=O)NC(CCC(=O)O)C(=O)NC(CCCN)C(=O)NC1CC2=CC=C(C=C2)OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)O)CCC(=O)O)C)CCC(=O)N)CC4=CC=C(C=C4)O)C(C)CC)O
InChIInChI=1S/C72H110N12O20/c1-6-8-9-10-11-12-13-14-15-16-17-20-48(87)41-58(89)76-51(32-35-59(90)91)65(96)77-50(21-18-37-73)64(95)80-55-40-46-25-29-49(30-26-46)104-72(103)61(42(3)7-2)82-67(98)54(39-45-23-27-47(86)28-24-45)81-66(97)52(31-34-57(74)88)78-69(100)56-22-19-38-84(56)71(102)43(4)75-63(94)53(33-36-60(92)93)79-70(101)62(44(5)85)83-68(55)99/h23-30,42-44,48,50-56,61-62,85-87H,6-22,31-41,73H2,1-5H3,(H2,74,88)(H,75,94)(H,76,89)(H,77,96)(H,78,100)(H,79,101)(H,80,95)(H,81,97)(H,82,98)(H,83,99)(H,90,91)(H,92,93)
InChIKeyCUOJDWBMJMRDHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Plipastatin (CAS 103651-09-8): A Lipopeptide Procurement Overview for Antifungal and Enzymatic Research


Plipastatin (CAS 103651-09-8), a cyclic lipopeptide of the fengycin family, is a potent antifungal and phospholipase A2 inhibitor produced by Bacillus species, notably B. cereus and B. subtilis [1]. It is a family of acylated decapeptides, characterized by a 3-hydroxy fatty acid linked to a decapeptide core containing four D-amino acids and the non-proteinogenic L-ornithine [2]. Its primary mechanism of action involves disrupting fungal cell membranes and inhibiting key phospholipases (PLA2, PLC, PLD) [1].

Plipastatin (CAS 103651-09-8): Why In-Class Generic Substitution Compromises Research Integrity


Generic substitution among Bacillus-derived lipopeptides is not scientifically valid due to fundamental differences in target spectrum and molecular mechanism. Unlike the broad-spectrum surfactin, which exhibits potent hemolytic activity [1], plipastatin is distinguished by its targeted antifungal action against filamentous fungi, such as Fusarium spp., with minimal hemolysis [2]. Furthermore, the mechanism of action differs within the class: iturin A causes direct cellular leakage, whereas plipastatin A induces vacuolation in fungal hyphae, indicating a distinct mode of cytotoxicity [3]. Therefore, substituting plipastatin with surfactin or iturin would introduce unwanted hemolysis or alter the specific antifungal mechanism, compromising the validity of downstream experimental or biocontrol outcomes.

Plipastatin (CAS 103651-09-8): Quantitative Evidence for Differentiated Procurement in Research and Biocontrol


Plipastatin's Specific Antifungal Efficacy Against Fusarium spp. Compared to Iturin A

Plipastatin A demonstrates strong fungicidal activity against Fusarium graminearum conidia, requiring a minimal inhibitory concentration (MIC) of 100 µg/ml for complete kill, compared to iturin A which requires a lower 50 µg/ml for the same effect [1]. While iturin A is more potent in this direct conidial assay, the two compounds induce distinct cytotoxic mechanisms: iturin A causes cellular leakage, while plipastatin A causes vacuolation [1]. This mechanistic difference is critical for researchers studying specific pathways of fungal cell death or developing combination therapies to combat resistance.

Antifungal Activity Plant Pathology Biocontrol

Plipastatin's Distinct HPLC Retention Time for Analytical Method Development

In reversed-phase HPLC analysis of fermentation broths, plipastatin exhibits a retention time range of 8-22 minutes, which is distinctly earlier than the 28-38 minute range observed for the co-produced lipopeptide surfactin [1]. This clear chromatographic separation allows for unambiguous identification and quantification of plipastatin in complex mixtures without interference from surfactin, a common contaminant.

Analytical Chemistry Metabolomics Fermentation Science

Plipastatin's Broad Spectrum Phospholipase Inhibition as an Immunosuppressive Research Tool

Plipastatin A1 demonstrates potent and broad inhibition of key phospholipase enzymes, with IC50 values of 2.9 µM for PLA2, 1.3 µM for PLC, and 1.4 µM for PLD . This multi-target inhibition profile is significant for immunology research. At a concentration of 100 µg/ml, it inhibits LPS-induced B-cell blastogenesis and ConA-induced T-cell blastogenesis, and at a dose of 0.1 mg/animal, it suppresses delayed-type hypersensitivity in mice .

Immunology Enzymology Inflammation

Plipastatin's Low Acute Toxicity Profile as a Differentiator from Other Lipopeptides

Plipastatin exhibits a favorable safety profile with a very low acute toxicity in mice, having an LD50 range of 250-500 mg/kg via intraperitoneal injection [1]. This low toxicity is a key differentiator from other Bacillus lipopeptides like surfactin, which is known for its potent hemolytic activity [2]. This class-level inference is supported by patent literature stating that the fengycin/plipastatin family exhibits weaker hemolysis compared to iturins and surfactins [3].

Toxicology Drug Discovery Agrochemical

Plipastatin (CAS 103651-09-8): Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Biocontrol Agent Development for Fusarium Wilt Disease

Plipastatin is the optimal choice for developing biocontrol agents against Fusarium wilt in crops like banana, tobacco, and tomato. Evidence shows plipastatin alone is sufficient to inhibit Fusarium spp. growth [1], with a reported MIC of 16 µg/ml against F. oxysporum [2]. This specificity, combined with its low mammalian toxicity (LD50 250-500 mg/kg) [3], makes it a prime candidate for formulating safe and effective agricultural biopesticides.

Investigating Phospholipase-Dependent Immunosuppressive Pathways

Plipastatin A1 is a precise tool for immunology research due to its well-defined, multi-target inhibition of phospholipases. With IC50 values of 2.9 µM (PLA2), 1.3 µM (PLC), and 1.4 µM (PLD) , it can be used to dissect the roles of these enzymes in immune cell signaling. Its demonstrated ability to inhibit B and T cell blastogenesis and suppress hypersensitivity in vivo validates its use in studies of inflammation, allergy, and autoimmune disease mechanisms.

Analytical Reference Standard for Fermentation Metabolomics and Quality Control

The distinct reversed-phase HPLC retention time window of 8-22 minutes for plipastatin, which is well-resolved from the 28-38 minute window for the common co-product surfactin [4], establishes it as a critical reference standard. This property is essential for developing robust analytical methods to monitor plipastatin production yields in fermentation broths, ensure batch-to-batch consistency in industrial bioprocessing, and accurately quantify its presence in complex biological samples.

Research into Synergistic Antifungal Combinations for Broader Spectrum Control

While plipastatin alone is sufficient against Fusarium, its combination with surfactin is required to inhibit Botrytis cinerea [1]. This makes plipastatin an essential component for research programs aiming to develop broad-spectrum biocontrol formulations. Understanding the differential requirement for synergy against different pathogens is key to engineering more effective and versatile next-generation bio-fungicides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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